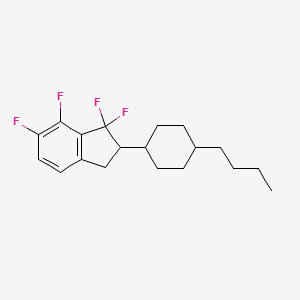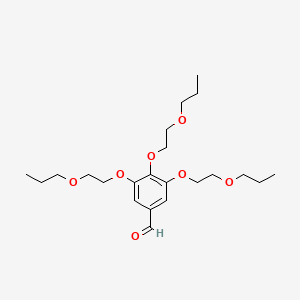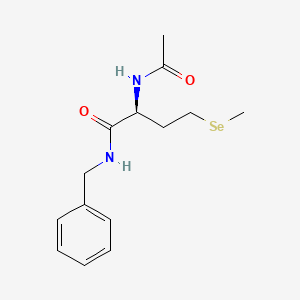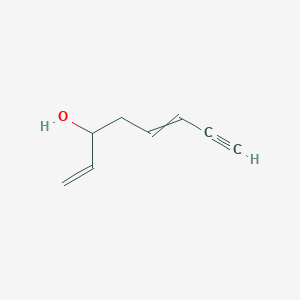![molecular formula C31H20O B12529674 ([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone CAS No. 680997-44-8](/img/structure/B12529674.png)
([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone: is an organic compound that features a unique structure composed of two naphthalene units connected through a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone typically involves the condensation of naphthalene derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring of naphthalene to form the desired product.
Industrial Production Methods: Industrial production of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore the potential of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone derivatives as therapeutic agents, particularly in the field of cancer treatment.
Industry: In the materials science industry, the compound is investigated for its use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone depends on its specific application. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye synthesis.
2-Naphthol: A naphthalene derivative with a hydroxyl group, used in the synthesis of various organic compounds.
Uniqueness: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
680997-44-8 |
|---|---|
Formule moléculaire |
C31H20O |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
naphthalen-1-yl-(2-naphthalen-1-ylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C31H20O/c32-31(29-18-8-13-22-10-2-5-15-25(22)29)30-26-16-6-3-11-23(26)19-20-28(30)27-17-7-12-21-9-1-4-14-24(21)27/h1-20H |
Clé InChI |
WDUJDMUCBQJBRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C=C3)C(=O)C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)


![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)


![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)





